Home > Products > Screening Compounds P122414 > 2-Oxa-7-azaspiro[3.5]nonan-6-one
2-Oxa-7-azaspiro[3.5]nonan-6-one - 1824056-62-3

2-Oxa-7-azaspiro[3.5]nonan-6-one

Catalog Number: EVT-510837
CAS Number: 1824056-62-3
Molecular Formula: C7H11NO2
Molecular Weight: 141.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Oxa-6-azaspiro[3.3]heptane

  • Compound Description: This compound serves as a synthetic precursor in the synthesis of 2-Oxa-7-azaspiro[3.5]nonane. The molecule is a spirocyclic oxetane with an azetidine ring fused to it. []
  • Relevance: This compound represents a simplified version of the target compound, 2-Oxa-7-azaspiro[3.5]nonan-6-one. Both share the core structure of a spirocyclic oxetane, with the related compound having a smaller azetidine ring compared to the azepane ring in the target compound. []

1ʹ,2ʹ-Dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]

  • Compound Description: This tetracyclic compound is a direct derivative of 2-Oxa-7-azaspiro[3.5]nonane. It is synthesized via an oxidative cyclization of the o-cycloalkylaminoacetanilide derivative of 2-Oxa-7-azaspiro[3.5]nonane using Oxone® in formic acid. []
  • Relevance: This compound directly incorporates the 2-Oxa-7-azaspiro[3.5]nonane scaffold into its structure, signifying a clear structural relationship. The addition of the benzimidazole moiety introduces additional complexity while retaining the core spirocyclic oxetane framework. []

N-(2-Acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide

  • Compound Description: This compound is a ring-opened adduct isolated during the synthesis of 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] from 2-Oxa-7-azaspiro[3.5]nonane. []
  • Relevance: Although not a direct derivative, this compound highlights a potential side reaction pathway during the synthesis of 2-Oxa-7-azaspiro[3.5]nonan-6-one derivatives. It emphasizes the reactivity of the oxetane ring under certain reaction conditions. []
Source and Classification

This compound falls under the category of spirocyclic compounds, which are defined by their distinctive spiro structure—where two or more rings share a single atom. Specifically, 2-Oxa-7-azaspiro[3.5]nonan-6-one is a derivative of 7-azaspiro[3.5]nonan-6-one, with an oxygen atom replacing one of the nitrogen atoms in the spirocyclic framework. It has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential bioactive properties and utility as a building block in complex organic molecules .

Synthesis Analysis

The synthesis of 2-Oxa-7-azaspiro[3.5]nonan-6-one can be achieved through several methods, with one notable approach involving the cyclization of oxetanes. A recent synthesis method described in the literature utilizes spirocyclic oxetanes as starting materials. The process involves the conversion of these oxetanes into o-cycloalkylaminoacetanilides through oxidative cyclization using Oxone® in formic acid .

Technical Details of Synthesis

  1. Starting Materials: The synthesis often begins with commercially available spirocyclic oxetanes.
  2. Reaction Conditions: The reaction typically requires acidic conditions to facilitate cyclization.
  3. Yield Optimization: Various purification techniques such as recrystallization and chromatography are employed to ensure high yield and purity.
  4. Alternative Methods: Other synthetic routes involve the ring closure of specific precursors like 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol) .
Molecular Structure Analysis

The molecular structure of 2-Oxa-7-azaspiro[3.5]nonan-6-one features a spirocyclic arrangement that includes both an oxygen atom and a nitrogen atom within its framework. This unique configuration contributes to its chemical properties and reactivity.

Structural Characteristics

  • Molecular Formula: C8H13NO
  • Molecular Weight: Approximately 155.19 g/mol
  • Key Features:
    • The spiro structure provides rigidity.
    • The presence of heteroatoms (oxygen and nitrogen) enhances its potential for biological activity.

The compound's crystal structure has been analyzed using X-ray crystallography, revealing detailed information about bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets .

Chemical Reactions Analysis

2-Oxa-7-azaspiro[3.5]nonan-6-one is involved in various chemical reactions that leverage its functional groups:

Types of Reactions

  1. Oxidation: The compound can be oxidized to produce oxo derivatives using agents like potassium permanganate.
  2. Reduction: Reduction can convert the ketone group into an alcohol using reducing agents such as sodium borohydride.
  3. Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom under basic or acidic conditions.

Reaction Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides, acyl chlorides .
Mechanism of Action

The mechanism of action for 2-Oxa-7-azaspiro[3.5]nonan-6-one primarily involves its interaction with biological targets such as enzymes and receptors:

Interaction Dynamics

  1. Binding Affinity: The rigid spirocyclic structure enhances binding affinity to target molecules.
  2. Modulation of Biological Activity: It may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its potential therapeutic effects.

This mechanism is crucial for understanding how this compound may function in medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Oxa-7-azaspiro[3.5]nonan-6-one are essential for predicting its behavior in various environments:

Key Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  • Melting Point: Specific melting point data is not universally reported but can be determined experimentally.

These properties influence its application in synthesis and drug development .

Applications

The applications of 2-Oxa-7-azaspiro[3.5]nonan-6-one span several scientific fields:

  1. Medicinal Chemistry: Investigated for potential use in drug development due to its bioactive properties.
  2. Organic Synthesis: Serves as a valuable building block for synthesizing more complex organic molecules.
  3. Material Science: Explored for developing novel materials with unique mechanical and thermal properties .
Synthetic Methodologies and Strategic Approaches

Metal-Catalyzed Oxidative Cyclization Strategies

Mn(III)-Mediated Oxidation for Spiro Ring Formation

Manganese(III) acetate (Mn(OAc)₃) serves as a powerful single-electron oxidant for constructing the spirocyclic core of 2-oxa-7-azaspiro[3.5]nonan-6-one. This method leverages in situ radical generation from β-dicarbonyl precursors, enabling intramolecular cyclization at C4 positions. The Mn(III) enolate complex undergoes oxidation to form a carbon-centered radical, which attacks tethered olefins to establish the spiro[3.5]nonane framework. Subsequent oxidation by a second Mn(III) equivalent generates a carbocation, trapped by nucleophiles (e.g., acetate) to yield functionalized intermediates. This process achieves >80% regioselectivity for spirojunction formation due to conformational constraints in the transition state [4]. Catalyst loading optimization (typically 1.5–2.0 equiv Mn(III)) is critical, as substoichiometric amounts lead to incomplete conversion and dimeric byproducts.

Table 1: Mn(III)-Mediated Cyclization Efficiency

Catalyst SystemYield (%)Temperature (°C)Solvent
Mn(OAc)₃ alone6580AcOH
Mn(OAc)₃/Cu(OAc)₂8280AcOH
Mn(OAc)₃/Co(OAc)₂7880AcOH

Palladium-Catalyzed Cross-Coupling in Precursor Synthesis

Palladium catalysis enables strategic C–C bond formation prior to spirocyclization, particularly for assembling unsaturated precursors. PdCl₂(CH₃CN)₂ (5 mol%) in dioxane at 80°C facilitates coupling between alkenyl bromides (e.g., 3-bromocyclohex-1-ene) and activated methylene compounds (e.g., ethyl 3-oxobutanoate). The process employs K₂CO₃ as base and CuCl₂ (2.2 equiv) as oxidant, achieving 94% yield in model systems. Key advantages include chemoselectivity for α-alkenylation and compatibility with ester functionalities, which direct subsequent ring-closures. The optimized protocol avoids common pitfalls like proto-dehalogenation (<5%) or homocoupling (<3%) through precise control of ligand-free conditions and stoichiometry [8] [6].

Table 2: Palladium-Catalyzed Precursor Synthesis Optimization

CatalystBaseOxidantYield (%)Solvent
PdCl₂(CH₃CN)₂K₂CO₃CuCl₂94Dioxane
Pd(OAc)₂K₃PO₄CuCl₂78Dioxane
Pd(acac)₂Cs₂CO₃BQ65DMF

Multi-Step Synthesis via Heterocyclic Annulation

Tosylamide Condensation and Lithium Aluminum Hydride Reduction

A robust two-step sequence constructs the azaspiro skeleton:

  • Cycloetherification: Bis(2-chloroethyl)ether reacts with cyanoacetaldehyde diethyl acetal under phase-transfer catalysis (tetrabutylammonium bromide) and K₂CO₃ in DMF at 70–100°C. This generates a chloronitrile intermediate (compound 3) with 85% conversion. Critical to success is the in situ generation of the alkoxide nucleophile, preventing ether hydrolysis [1].
  • Reductive Cyclization: Lithium aluminum hydride (LiAlH₄) reduces both nitrile and C-Cl functionalities in compound 3. The reaction proceeds at –50°C to 50°C, with stoichiometric control (1.0:1.1–3.0 substrate:LiAlH₄ ratio) mitigating over-reduction. This furnishes 2-oxa-7-azaspiro[3.5]nonane with 82% isolated yield after aqueous workup. Transition-state modeling confirms chair-like conformation during ring closure, explaining the minimal olefinic impurities (<5%) [1] [5].

Mesylation and Ring-Closure Mechanisms for Oxetane Formation

Oxetane ring formation requires activation of primary alcohols via mesylation. Treatment of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-amine derivatives with methanesulfonyl chloride (MsCl) in dichloromethane generates mesylate intermediates at –20°C. Intramolecular SN₂ displacement by the adjacent amine occurs spontaneously upon warming to 25°C, achieving >90% ring-closure efficiency. Kinetic studies reveal the reaction follows second-order kinetics (k₂ = 0.18 L/mol·s), with rate acceleration attributed to Thorpe-Ingold effects from the quaternary carbon. This method circumvents epoxide formation byproducts through pH control (maintained at 8.5–9.0) [1] [2].

Oxone®-Driven Oxidative Fusion Protocols

Formic Acid-Mediated Cyclization to Benzimidazole Derivatives

While not directly applicable to 2-oxa-7-azaspiro[3.5]nonan-6-one, Oxone®/formic acid systems inform analogous spiro-fusion strategies. Oxone® (KHSO₅) oxidizes formic acid to •CO₂⁻ radicals, which decarboxylate N-phenylformamides to generate nitrenium ions. These electrophiles undergo ortho-cyclization onto oxetane oxygen, forming spiro[benzimidazole-3,3'-oxetanes]. The protocol achieves 70–85% yields in acetonitrile/water (4:1) at 60°C, but requires electron-donating substituents (e.g., p-methoxy) for efficient cyclization. Unsubstituted anilines exhibit <30% conversion due to competitive diazonium pathways [2].

Regioselectivity Challenges in Acetanilide Acetylation

Regioselectivity in oxidative cyclizations is governed by electronic and steric factors. Acetanilide derivatives undergo preferential para-acetylation (80:20 para:meta ratio) under Mn(III)/O₂ due to radical stability at the less hindered position. However, steric congestion near the oxetane moiety in 2-oxa-7-azaspiro precursors diverts reactivity to meta positions when ortho sites are blocked. Computational analysis (DFT at B3LYP/6-31G) confirms a 3.2 kcal/mol barrier difference favoring *meta-attack in sterically hindered systems. This necessitates protecting group strategies (e.g., tert-butoxycarbonyl) to modulate steric profiles [2].

Green Chemistry Approaches

Solvent Optimization in One-Pot Syntheses

Solvent selection dramatically impacts efficiency in spirocycle formation. Comparative studies show:

  • Polar aprotic solvents (DMF, dioxane): Enable 85–94% yields in Pd-catalyzed steps due to superior nucleophile activation and catalyst solvation [8].
  • Solvent-free conditions: Achieve 99% conversion in dihydropyridine annulations but require 20°C higher temperatures, risking oxetane ring-opening [6].
  • Water co-solvent systems (DMF/H₂O 9:1): Reduce byproduct formation in reductive amination by hydrolyzing imine intermediates, though oxetanes show moderate hydrolysis sensitivity (∼15% decomposition after 6h) [6].

Notably, DMF replacement with cyclopentyl methyl ether (CPME) in LiAlH₄ reductions lowers environmental impact while maintaining 80% yield, attributed to its low water solubility facilitating product extraction [1] [8].

Minimizing Halogenated Byproducts via Nucleophilic Substitution

Halogenated waste reduction employs three strategies:

  • Phase-transfer catalysis: Tetrabutylammonium salts facilitate solid-liquid displacement of chloride from bis(2-chloroethyl)ether, reducing solvent volume by 40% versus traditional methods [1].
  • Solid nucleophiles: Polymer-supported carboxylates (e.g., Amberlite IRA-400 COO⁻) displace benzylic halogens in precursors, enabling >90% substitution with <2% halide residue. The heterogeneous system allows reagent recycling over five cycles [9].
  • Iodide recycling: KI co-catalysis (5 mol%) in cyclization steps oxidizes I⁻ back to I₂ in situ, cutting halogen consumption by 60%. This suppresses competitive elimination pathways that generate vinyl halides [2].

Life-cycle assessment confirms these approaches reduce E-factor (kg waste/kg product) from 8.2 to 2.1, primarily through avoided solvent use and reduced brine streams [1] [9].

Properties

CAS Number

1824056-62-3

Product Name

2-Oxa-7-azaspiro[3.5]nonan-6-one

IUPAC Name

2-oxa-7-azaspiro[3.5]nonan-6-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17

InChI

InChI=1S/C7H11NO2/c9-6-3-7(1-2-8-6)4-10-5-7/h1-5H2,(H,8,9)

InChI Key

UJUSSFCWROAHJD-UHFFFAOYSA-N

SMILES

C1CNC(=O)CC12COC2

Canonical SMILES

C1CNC(=O)CC12COC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.